molecular formula C18H22NO4P B14448220 Diethyl (2-anilino-2-oxo-1-phenylethyl)phosphonate CAS No. 73392-33-3

Diethyl (2-anilino-2-oxo-1-phenylethyl)phosphonate

Cat. No.: B14448220
CAS No.: 73392-33-3
M. Wt: 347.3 g/mol
InChI Key: QXLRFNJJIRKGNG-UHFFFAOYSA-N
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Description

Diethyl (2-anilino-2-oxo-1-phenylethyl)phosphonate is an organophosphorus compound with a complex structure that includes both aromatic and phosphonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (2-anilino-2-oxo-1-phenylethyl)phosphonate typically involves the reaction of diethyl phosphite with an appropriate aniline derivative under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, which allows for the formation of the desired phosphonate ester with high efficiency .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl (2-anilino-2-oxo-1-phenylethyl)phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can yield phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a variety of functionalized phosphonates .

Scientific Research Applications

Diethyl (2-anilino-2-oxo-1-phenylethyl)phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl (2-anilino-2-oxo-1-phenylethyl)phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This interaction can disrupt biological pathways and lead to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl (2-oxo-1-phenylethyl)phosphonate
  • Diethyl benzoylmethylphosphonate
  • Diethyl phenacylphosphonate

Uniqueness

Diethyl (2-anilino-2-oxo-1-phenylethyl)phosphonate is unique due to its specific structure, which includes both an aniline and a phosphonate group. This combination of functional groups provides distinct chemical properties and reactivity compared to other similar compounds .

Properties

CAS No.

73392-33-3

Molecular Formula

C18H22NO4P

Molecular Weight

347.3 g/mol

IUPAC Name

2-diethoxyphosphoryl-N,2-diphenylacetamide

InChI

InChI=1S/C18H22NO4P/c1-3-22-24(21,23-4-2)17(15-11-7-5-8-12-15)18(20)19-16-13-9-6-10-14-16/h5-14,17H,3-4H2,1-2H3,(H,19,20)

InChI Key

QXLRFNJJIRKGNG-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2)OCC

Origin of Product

United States

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